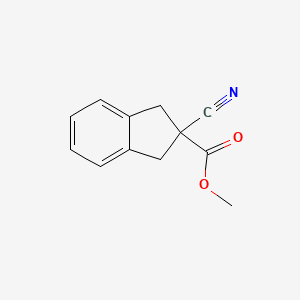

Methyl 2-cyano-2,3-dihydro-1H-indene-2-carboxylate

Description

Methyl 2-cyano-2,3-dihydro-1H-indene-2-carboxylate is a bicyclic β-ketoester derivative featuring a cyano (-CN) substituent at the 2-position of the indene backbone. This compound is of significant interest in asymmetric catalysis and pharmaceutical synthesis due to its ability to form quaternary stereogenic centers under organocatalytic conditions . Its structure combines the rigidity of the indene core with the electronic effects of the cyano and ester groups, making it a versatile intermediate for further functionalization.

Properties

IUPAC Name |

methyl 2-cyano-1,3-dihydroindene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-15-11(14)12(8-13)6-9-4-2-3-5-10(9)7-12/h2-5H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXFJFNRSHKNAGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC2=CC=CC=C2C1)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Methyl 2-cyano-2,3-dihydro-1H-indene-2-carboxylate typically involves organic reactions that form the indene ring system. One common method involves the reaction of a suitable precursor with a cyano group and a carboxylate ester under specific conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency.

Chemical Reactions Analysis

Transesterification Reactions

The methyl ester undergoes transesterification with bulkier alcohols under basic conditions. For example:

| Alcohol | Base | Solvent | Temperature | Yield (%) | Product Ester |

|---|---|---|---|---|---|

| tert-Butanol | Cs₂CO₃ | THF/Toluene | -78°C | 89 | tert-Butyl 1-oxo-2-indanecarboxylate |

| 1-Adamantanol | Cs₂CO₃ | THF | 70°C | 82 | Adamantyl 1-oxo-2-indanecarboxylate |

This reaction is critical for modulating steric and electronic properties in asymmetric catalysis .

Asymmetric Fluorination

The α-position to the ester undergoes enantioselective fluorination using chiral catalysts:

Fluorination proceeds via electrophilic attack, with the cyano group stabilizing the transition state .

Radical-Mediated Transformations

Under UV irradiation (380–385 nm) in DMF, the compound participates in radical reactions with azides and iodonium salts. Key observations include:

-

Formation of TMS- radical adducts when reacting with TMSN₃ and N-iodosuccinimide (NIS) .

-

Trapping experiments with BHT (2,6-di-tert-butyl-4-methylphenol) confirm radical intermediates via HRMS-identified adducts .

Electrophilic Aromatic Substitution

The dihydroindene moiety undergoes regioselective electrophilic substitutions:

| Reagent | Position Modified | Product | Yield (%) | Conditions |

|---|---|---|---|---|

| Br₂ (Fe catalyst) | C5 | 5-Bromo-1H-indene-3-carboxylate | 56 | RT, CH₂Cl₂, 2 h |

| CF₃SO₃H | C6 | 6-Trifluoromethyl derivative | 75 | 0°C, 30 min |

Substituents direct electrophiles to para positions relative to the electron-withdrawing cyano and ester groups .

Hydrolysis and Functional Group Interconversion

-

Ester Hydrolysis : Treatment with 1M HCl/EtOH (70°C, 4 h) yields the carboxylic acid derivative (96% conversion) .

-

Cyano Group Reactivity :

Stability and Side Reactions

Competing pathways include:

Scientific Research Applications

Synthetic Chemistry

Building Block for Complex Molecules

Methyl 2-cyano-2,3-dihydro-1H-indene-2-carboxylate serves as a crucial building block in organic synthesis. Its unique structure allows for the formation of various derivatives through reactions such as nucleophilic addition and cycloaddition. These derivatives can further be modified to create complex molecular architectures used in pharmaceuticals and agrochemicals.

Reagent in Organic Reactions

The compound is utilized as a reagent in several organic transformations, including the synthesis of indene derivatives and other heterocycles. Its cyano group is particularly valuable for introducing functional groups via nucleophilic substitution reactions, which can lead to the development of new materials with tailored properties.

Medicinal Chemistry

Potential Anticancer Activity

Research has indicated that this compound exhibits promising anticancer properties. Studies have shown that compounds with similar structures can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. This compound's ability to modulate biological activity makes it a candidate for further investigation in drug development.

Antimicrobial Properties

The compound has also been studied for its antimicrobial activity. Preliminary findings suggest that it may inhibit the growth of various bacterial strains, making it a potential candidate for developing new antimicrobial agents. Further studies are required to elucidate the mechanism of action and efficacy against specific pathogens.

Materials Science

Electron Acceptors in Organic Photovoltaics

this compound has been explored as an electron acceptor in organic solar cells. Its electron-deficient character allows it to participate effectively in charge transfer processes, enhancing the efficiency of organic photovoltaic devices. Research into optimizing its structural properties could lead to improved performance in solar energy applications.

Dyes and Pigments

The compound's vibrant color properties make it suitable for use as a dye or pigment in various applications, including textiles and plastics. Its stability under light exposure and chemical resistance are advantageous for producing long-lasting colored materials.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of Methyl 2-cyano-2,3-dihydro-1H-indene-2-carboxylate involves its interaction with molecular targets in biological systems. It can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their substituent effects:

Key Observations :

- Cyano Group Impact: The cyano group in Methyl 2-cyano-2,3-dihydro-1H-indene-2-carboxylate increases electron-withdrawing effects, enhancing electrophilicity at the α-carbon for nucleophilic attacks, which is advantageous in asymmetric catalysis .

- Chlorinated Derivatives : Chlorine substituents (e.g., in Methyl 5-chloro derivatives) improve bioactivity, making them critical intermediates in agrochemicals like indoxacarb .

- Fluorinated and Azido Derivatives : These groups introduce unique reactivity (e.g., radical pathways for fluorination, click chemistry for azides), expanding synthetic utility .

Contrasts :

- Cyano-substituted indenes require specialized catalysts (e.g., cinchona alkaloids) for enantioselective synthesis, whereas chlorinated analogs prioritize scalable oxidation methods .

- Fluorinated derivatives often employ radical initiators (e.g., peroxides), contrasting with the ionic mechanisms used for cyano or azido groups .

Stability and Physicochemical Properties

- Thermal Stability : Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate derivatives generally exhibit moderate stability (boiling point ~297°C) but degrade under prolonged exposure to light or moisture .

- Solubility: Cyano and azido groups reduce solubility in nonpolar solvents compared to ester-only analogs, necessitating polar aprotic solvents (e.g., acetonitrile) for reactions .

Biological Activity

Methyl 2-cyano-2,3-dihydro-1H-indene-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicine, particularly focusing on its antimicrobial and anticancer effects.

Chemical Structure and Properties

This compound belongs to the family of indene derivatives. Its structure features a cyano group and a carboxylate moiety that contribute to its reactivity and biological activity. The compound can be synthesized through various methods, including condensation reactions involving indenes and cyanoacetic acid derivatives.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Table 1: Antimicrobial Activity Against Various Bacteria

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

This compound has also been investigated for its anticancer properties. Studies suggest that it may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest. Notably, it has shown efficacy against several cancer types, including breast, lung, and colon cancers.

Table 2: Anticancer Activity Against Various Cell Lines

| Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| MCF-7 (Breast) | 15 | Apoptosis induction | |

| A549 (Lung) | 20 | Cell cycle arrest | |

| HCT116 (Colon) | 25 | Inhibition of NF-kB signaling |

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation and survival.

- Apoptotic Pathways : It activates apoptotic pathways by upregulating pro-apoptotic proteins while downregulating anti-apoptotic factors.

- Cell Cycle Regulation : this compound can induce cell cycle arrest at the G1/S phase, preventing further progression of the cell cycle in cancer cells.

Case Studies

Recent studies have highlighted the potential clinical applications of this compound:

- In Vivo Studies : Animal models have demonstrated that administration of this compound significantly reduces tumor size in xenograft models of breast cancer.

- Combination Therapies : Preliminary data suggest enhanced efficacy when used in combination with existing chemotherapeutic agents, indicating potential for synergistic effects.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 2-cyano-2,3-dihydro-1H-indene-2-carboxylate?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or catalytic functionalization. For example, methyl 1-oxo-indene carboxylate derivatives (precursors) are treated with NaH in dimethyl carbonate to introduce substituents at the 2-position. Cyanide groups can be introduced using hypervalent iodine reagents or azide-alkyne cycloaddition protocols. Key steps include refluxing in aprotic solvents, controlled addition of bases, and purification via flash chromatography (e.g., petroleum ether:diethyl ether gradients) .

Q. How is NMR spectroscopy utilized in characterizing this compound?

- Methodological Answer : and NMR are critical for confirming substituent positions and tautomeric states. For instance, the methyl ester group typically resonates at δ 3.7–3.8 ppm, while the cyano group influences nearby protons (e.g., diastereotopic CH protons split into doublets at δ 3.0–3.7 ppm). Keto-enol tautomerism, observed in related indene carboxylates, requires analysis of enolic OH signals (δ 10–12 ppm) and integration ratios to confirm dominant tautomers .

Q. What catalytic systems are effective for functionalizing the indene core?

- Methodological Answer : Bifunctional catalysts, such as quinine-BODIPY hybrids, enable enantioselective photooxygenation or hydroxylation. Transition-metal catalysts (e.g., Pd(0)) facilitate C(sp)-H arylation. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to prevent side reactions at the strained indene ring .

Advanced Research Questions

Q. How can researchers address discrepancies in NMR data due to keto-enol tautomerism?

- Methodological Answer : Tautomeric ratios can shift with solvent polarity, temperature, or concentration. To resolve ambiguities:

- Perform variable-temperature NMR to track tautomer interconversion.

- Use deuterated DMSO to stabilize enolic forms via hydrogen bonding.

- Compare experimental data with computed NMR spectra (DFT methods) for both tautomers .

Q. What strategies optimize enantioselective α-hydroxylation of this compound?

- Methodological Answer : Chiral β-amino alcohol catalysts (e.g., Cat.1 derivatives) achieve moderate enantiomeric excess (42–57% ee). Optimization involves:

- Screening sterically hindered catalysts to enhance stereocontrol.

- Adjusting solvent (e.g., THF vs. toluene) to improve substrate-catalyst interactions.

- Monitoring reaction progress via chiral HPLC or -NMR for fluorinated analogs .

Q. How to resolve conflicting crystallographic data during structure determination?

- Methodological Answer : Discrepancies in X-ray data (e.g., bond lengths, thermal parameters) may arise from disorder or twinning. Mitigation strategies include:

- Using SHELXL for refinement with restraints (e.g., SIMU/DELU for anisotropic displacement).

- Applying twin-law corrections (e.g., BASF parameter in SHELX) for non-merohedral twinning.

- Validating hydrogen positions via Hirshfeld surface analysis .

Q. How does steric hindrance influence substitution reactions on the indene scaffold?

- Methodological Answer : Steric effects at the 2-position (e.g., methyl vs. tert-butyl esters) impact reaction kinetics. For azide or alkyne substitutions:

- Bulky groups slow down nucleophilic attacks but improve regioselectivity.

- Use low-temperature conditions (-78°C) to suppress side reactions in sterically crowded systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.